molecular formula C16H13ClN4OS B2507305 N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 392247-43-7

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2507305
CAS RN: 392247-43-7
M. Wt: 344.82
InChI Key: BLEMCMSRHVXXBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process involving the reaction of specific amides with various reagents to introduce different functional groups. In the case of the compound mentioned in the first paper, the synthesis was achieved by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene, which resulted in the formation of an intermediate. This intermediate was then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product. The synthesis process was confirmed through spectroscopic and elemental analysis, ensuring the correct structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of the synthesized benzamide was elucidated using single-crystal X-ray diffraction data. The compound crystallizes in the monoclinic space group P 21/c, with specific unit cell dimensions. The dihedral angle between the two aromatic rings in the compound is significant as it can influence the compound's intermolecular interactions and stability. The orientation of the nitro groups with respect to their attached phenyl rings was also determined, providing insight into the electronic distribution and potential reactivity of the molecule .

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving the synthesized benzamide, the presence of functional groups such as nitro, chloro, and amide suggests that the compound could participate in various chemical transformations. These could include nucleophilic substitution reactions due to the presence of chloro groups or reduction reactions involving the nitro groups. The amide functionality might also engage in reactions typical for carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The crystallographic analysis provides valuable information about the solid-state properties of the compound, such as lattice dimensions and molecular packing. The spectroscopic data, including IR, NMR, and UV-Vis spectra, offer insights into the vibrational frequencies, chemical shifts, and electronic transitions of the molecule. These properties are essential for understanding the behavior of the compound under different conditions and can be used to predict its reactivity and stability. Theoretical calculations, such as DFT, further complement the experimental data by providing optimized geometries and predicting properties like NLO, MEP, and FMO, which are crucial for assessing the compound's potential applications in various fields .

Scientific Research Applications

Structural Analysis and Synthesis

  • Crystallography and Molecular Aggregation : Research on closely related compounds to N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide has demonstrated that these molecules can crystallize as ethanol monosolvates. The crystallographic analysis shows that the independent components are linked by hydrogen bonds, forming centrosymmetric four-molecule aggregates, which is crucial for understanding their molecular packing and potential applications in material science (Chinthal et al., 2020).

  • Synthesis of Derivatives and Antimicrobial Activity : Another study involved the synthesis of new Schiff bases derived from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the methodological advancements in creating derivatives with potential antimicrobial properties (Mange et al., 2013).

Biological Applications

  • Antitubercular Activity : A specific compound series, including N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide, was synthesized and evaluated for its anti-tubercular activity. This study contributes to the search for new therapeutic agents against tuberculosis, underlining the potential of such compounds in medicinal chemistry (Dighe et al., 2012).

  • Antimicrobial and Antitumor Agents : Further research into fused 1,2,4-triazine derivatives, which are structurally related to the compound of interest, has shown these to be promising as both antimicrobial and antitumor agents. This illustrates the versatility of the 1,2,4-triazole core in developing pharmaceuticals with dual functionalities (Abd El-Moneim et al., 2015).

Safety and Hazards

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and suspected of causing genetic defects . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Benzamides are widely used in various industries and as intermediate products in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry .

properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c17-12-8-4-5-9-13(12)21-14(19-20-16(21)23)10-18-15(22)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEMCMSRHVXXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide

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